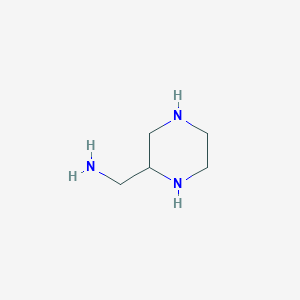

Piperazin-2-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMKDXJNNTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618235 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130861-85-7 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Piperazin-2-ylmethanamine: A Versatile Chiral Building Block in Modern Synthesis

This guide provides an in-depth exploration of piperazin-2-ylmethanamine, a trifunctional chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will dissect the synthesis of its enantiopure forms, explore strategies for its selective functionalization, and present its application in the construction of complex, high-value molecules. The content herein is grounded in peer-reviewed literature and established chemical principles to provide actionable insights for laboratory application.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms at the 1 and 4 positions, is a component in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology and infectious diseases.[1][2][3] The strategic value of the piperazine moiety stems from its unique physicochemical properties. As a diprotic base, it is often protonated at physiological pH, which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] The two nitrogen atoms also serve as key hydrogen bond acceptors and donors, facilitating potent interactions with biological targets.[1]

This compound introduces three crucial elements of complexity and utility onto this proven scaffold:

-

A Stereogenic Center: The carbon at the 2-position is chiral, allowing for the development of stereoisomeric drugs where pharmacological activity is often confined to a single enantiomer.[4]

-

Three Distinct Reactive Sites: It possesses two secondary amines within the ring (N1 and N4) and a primary aminomethyl group at C2. These sites have differing steric environments and nucleophilicity, enabling selective chemical modification.

-

Conformational Constraint: The ring structure imparts a degree of conformational rigidity, which is invaluable for orienting substituents in three-dimensional space to optimize binding with a target receptor or enzyme.

This guide focuses on harnessing these features, moving from the fundamental synthesis of the enantiopure building block to its sophisticated application in multi-step synthesis.

Accessing Enantiopure this compound: Synthesis and Resolution

The primary challenge and opportunity in using this building block lie in obtaining it in an enantiomerically pure form. Several robust strategies have been developed to this end.

Chiral Pool Synthesis

One of the most elegant approaches utilizes inexpensive, naturally occurring chiral molecules as the starting material. (S)-Serine is a common and effective precursor for synthesizing the (S)-enantiomer of piperazine derivatives.[5]

The general strategy involves a key cyclization step. A chloroacetamide derivative of (S)-serine is reacted with a primary amine to generate a mixture of diastereomeric bicyclic piperazinediones.[5] These diastereomers, having different physical properties, can be separated using standard chromatographic techniques. The desired diastereomer is then subjected to a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functionalities and yield the chiral piperazine core.[6]

Caption: Workflow for chiral pool synthesis from (S)-Serine.[5]

Asymmetric Catalysis

For scalability and high enantioselectivity, asymmetric catalysis offers a powerful alternative. This approach typically involves the hydrogenation of a prochiral precursor using a chiral metal catalyst. A well-documented route is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[7] This reaction generates a chiral piperazin-2-one with excellent enantiomeric excess (ee). The resulting piperazinone can then be reduced to the corresponding piperazin-2-ylmethanol, a direct precursor to the target aminomethane.[7]

Table 1: Comparison of Key Synthetic Routes

| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | (S)-Serine | Diastereoselective cyclization & separation | Utilizes inexpensive, readily available chiral starting material.[5][7] | Can require tedious separation of diastereomers; overall yield may vary.[5] |

| Asymmetric Catalysis | Pyrazin-2-ol | Asymmetric hydrogenation | High enantioselectivity (excellent ee); potentially more scalable.[7] | Requires specialized chiral catalysts and sometimes high-pressure equipment.[7] |

| Asymmetric Lithiation | N-Boc Piperazine | Deprotonation with s-BuLi/chiral ligand | Direct functionalization of the piperazine ring; high stereocontrol.[8][9] | Requires cryogenic temperatures and air-sensitive reagents; sparteine is toxic. |

The Art of Selective Functionalization: Protecting Group Strategies

With three distinct amine functionalities, achieving selective reaction at a single site is paramount for the utility of this compound. This is accomplished through the use of orthogonal protecting groups—groups that can be removed under specific conditions without affecting others.[10] The choice of protecting group is a critical experimental decision based on the planned downstream reaction conditions.

The two secondary amines of the piperazine ring are generally more nucleophilic than the primary amine due to steric hindrance around the latter. However, selective protection is readily achievable.

Common Orthogonal Protecting Groups:

-

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable to basic conditions and catalytic hydrogenolysis.[10] It is reliably removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[10]

-

Benzyloxycarbonyl (Cbz or Z): Introduced using Benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. Its key feature is its lability to catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a mild deprotection method that is orthogonal to the acid-labile Boc group.[10]

Caption: A typical workflow for selective functionalization.

By first protecting the more reactive N1 position with a Boc group, a chemist can then selectively functionalize the N4 position. Subsequent removal of the Boc group with acid reveals the N1 amine for further modification, leaving the N4-substituent intact. This orthogonal strategy is fundamental to building complex molecules from this scaffold.[10]

Case Study: Application in CNS Drug Discovery

The chiral piperazine scaffold is a recurring motif in molecules designed to interact with the central nervous system. For example, derivatives of (piperazin-2-yl)methanol have been synthesized and investigated for their affinity to sigma receptors, which are implicated in a variety of neurological functions.[5]

In a reported synthesis, researchers started with (S)-serine and used the chiral pool strategy to create a series of N4-substituted (S)-(piperazin-2-yl)methanols.[5] It was discovered that incorporating a phenyl residue in the N4-substituent, such as a p-methoxybenzyl group, resulted in high affinity for the sigma-1 receptor (Kᵢ = 12.4 nM) with excellent selectivity over other receptors.[5] This demonstrates how the piperazine core acts as a scaffold, while the chiral center and N4-substituent provide the specific interactions necessary for potent and selective biological activity.

Detailed Experimental Protocols

The following protocols are adapted from published literature and represent foundational methods for manipulating piperazine-based building blocks.

Protocol 1: Boc Protection of a Piperazine Nitrogen[10]

-

Objective: To selectively protect one secondary amine of a piperazine derivative.

-

Materials:

-

Piperazine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

-

Procedure:

-

Dissolve the piperazine starting material in DCM and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA) to the solution.

-

Add a solution of (Boc)₂O in DCM dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., DCM or EtOAc).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography if necessary.

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[10]

-

Objective: To remove a Cbz protecting group from a nitrogen atom.

-

Materials:

-

N-Cbz protected piperazine derivative (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂) source (e.g., balloon or Parr shaker)

-

-

Procedure:

-

Dissolve the N-Cbz protected compound in MeOH in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the atmosphere is replaced with H₂.

-

Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter cake with fresh solvent (MeOH).

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Conclusion and Future Outlook

This compound and its related structures are more than just simple reagents; they are enabling tools for the efficient construction of molecular complexity. Through a rational application of chiral pool synthesis or asymmetric catalysis, these building blocks can be accessed in high enantiopurity. The true power of this scaffold is unlocked through strategic, orthogonal protection schemes that allow for the precise, stepwise functionalization of its three distinct amine groups. As drug discovery continues to demand molecules with finely tuned, three-dimensional structures for enhanced potency and selectivity, the role of versatile chiral building blocks like this compound will only continue to grow in importance.[4][11]

References

- BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.

- BenchChem. (n.d.). Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol as a Chiral Building Block.

- Hock, F. J., et al. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Naunyn-Schmiedeberg's Archives of Pharmacology.

- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.

-

Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Retrieved from [Link]

- Sagan, F., et al. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health.

-

Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

- BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.

- Vitale, P., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

-

Thopate, V., et al. (2025). Applications of piperazine scaffold in drug design. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(34). Retrieved from [Link]

- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.

-

Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Retrieved from [Link]

- Comins, D. L. (n.d.). Application of chiral building blocks to the synthesis of drugs.

-

Kumar, A., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.

-

Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]

- Carter, P. H., et al. (n.d.). The synthesis and selective IL-2 inhibitory activity of bis piperazine-phenol Mannich adducts. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Piperazin-2-ylmethanamine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Piperazin-2-ylmethanamine Dihydrochloride

Abstract

This compound dihydrochloride is a key chemical intermediate featuring a piperazine core functionalized with a primary aminomethyl group. As a dihydrochloride salt, its physicochemical properties are critical for its application in research, particularly in drug discovery and development, where these parameters govern formulation, bioavailability, and stability. This technical guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in public literature, this document establishes an inferred profile based on the known characteristics of structurally analogous compounds, such as piperazine and its salts. Crucially, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of key properties, including equilibrium solubility and stability under stress conditions. By synthesizing established chemical principles with actionable methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling a robust and scientifically grounded approach to handling and characterizing this important molecule.

Chemical Identity and Structure

Understanding the fundamental structure and identifiers of a compound is the first step in any rigorous scientific evaluation. This compound dihydrochloride is comprised of a piperazine ring substituted at the 2-position with a methanamine group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

Table 1: Chemical Identifiers for this compound Dihydrochloride

| Identifier | Value | Source |

| IUPAC Name | (piperazin-2-yl)methanamine;dihydrochloride | Inferred |

| CAS Number | 130861-85-7 (for free base) | [1] |

| Molecular Formula | C₅H₁₅Cl₂N₃ | Calculated |

| Molecular Weight | 188.10 g/mol | Calculated |

| Canonical SMILES | C1NCC(CN)N1.Cl.Cl | Inferred |

| InChI Key | Inferred from free base |

Inferred Physicochemical Properties

The properties outlined below are inferred from the behavior of piperazine, piperazine dihydrochloride, and the influence of the aminomethyl functional group. Empirical verification is essential and the protocols to do so are provided in Section 3.

Table 2: Summary of Inferred Physicochemical Properties

| Property | Inferred Value / Characteristic | Rationale and Authoritative Grounding |

| Appearance | White to off-white/cream crystalline solid. | Based on the appearance of piperazine dihydrochloride, which is described as white to cream-colored needles or powder.[2] |

| Melting Point | High, with decomposition. | Piperazine dihydrochloride has a high melting point of 318-320 °C with decomposition.[2] The addition of the aminomethyl group is unlikely to drastically lower this thermal stability. |

| Hygroscopicity | Likely to be slightly hygroscopic. | Piperazine dihydrochloride is noted to be slightly hygroscopic.[2] Piperazine itself readily absorbs water from the air.[3][4] |

| pKa | Three pKa values are expected. | Piperazine has two pKa values of approximately 5.35 and 9.73.[3][5] The primary amine of the methanamine group will introduce a third basic center, with an expected pKa value typical for a primary alkylamine (around 9-10). These values dictate the charge state of the molecule and its solubility at different pH levels. |

Solubility Profile

The solubility of this compound dihydrochloride is dominated by its ionic salt character and multiple polar functional groups.

-

Aqueous Solubility : High solubility in water is strongly predicted.[6] The parent compound, piperazine, is freely soluble in water.[3][4][7] The dihydrochloride salt form significantly enhances aqueous solubility, as seen with piperazine dihydrochloride which has a reported solubility of 41%.[2] The presence of an additional polar aminomethyl group further contributes to favorable interactions with polar protic solvents like water.

-

Organic Solvent Solubility :

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to be soluble to slightly soluble.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Likely to have some solubility, useful for preparing stock solutions for biological assays.[9]

-

Non-Polar Solvents (e.g., Dichloromethane, Hexane) : Expected to be poorly soluble or insoluble due to the high polarity and ionic nature of the salt.[6]

-

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, it is my experience that inferred data, while useful for initial planning, must be confirmed by empirical measurement. The following protocols are designed to be robust, reproducible, and self-validating.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

Causality : The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures that the solution is truly saturated, providing a definitive value rather than a kinetic or apparent one. This is critical for applications like formulation and dose determination.

Detailed Methodology :

-

Preparation : Add an excess amount of this compound dihydrochloride solid to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation is reached.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and a controlled temperature (e.g., 25°C or 37°C).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[6]

-

Sampling & Filtration : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[6]

-

Dilution & Analysis : Accurately dilute the clear, filtered solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method (e.g., HPLC-UV after derivatization, see Section 4).

-

Quantification : Analyze the diluted sample and calculate the original concentration based on the dilution factor. This value represents the equilibrium solubility.

Diagram of Shake-Flask Solubility Workflow:

Sources

- 1. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine [medbox.iiab.me]

- 5. uregina.ca [uregina.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. amphray.com [amphray.com]

- 9. neuroquantology.com [neuroquantology.com]

spectroscopic analysis of Piperazin-2-ylmethanamine compounds

An In-Depth Technical Guide to the Spectroscopic Analysis of Piperazin-2-ylmethanamine Compounds

Foreword: The Structural Challenge of a Versatile Scaffold

This compound and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug development. As a privileged structure, the piperazine ring is integral to a wide range of pharmaceuticals, including agents targeting central nervous system disorders, infectious diseases, and oncology.[1][2][3] The addition of a methanamine group at the C-2 position introduces a key vector for further functionalization, but also adds layers of structural complexity. A rigorous and multi-faceted spectroscopic approach is therefore not merely procedural, but essential for unambiguous structural elucidation, conformational analysis, and quality control.

This guide eschews a generic, templated format. Instead, it is structured to mirror the logical workflow of a senior analytical scientist tasked with comprehensively characterizing a novel this compound derivative. We will explore the core spectroscopic techniques not as isolated measurements, but as complementary sources of information that, when woven together, provide a complete and validated molecular portrait. The causality behind methodological choices is emphasized, reflecting field-proven strategies for navigating the unique challenges presented by this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of this compound compounds in solution.[1] It provides an atomic-level map of the hydrogen (¹H) and carbon (¹³C) environments.

Expertise in Practice: Understanding the ¹H and ¹³C NMR Landscape

The NMR spectrum of a this compound derivative is rich with information, but its interpretation requires an appreciation for the molecule's inherent flexibility. The piperazine ring typically exists in a dynamic equilibrium of chair conformations.[4] This, combined with the potential for restricted rotation around amide bonds in acylated derivatives, can lead to complex spectra with broadened signals or multiple sets of resonances at room temperature.[4][5]

Causality of Solvent Choice: The choice of deuterated solvent is critical. Protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ will cause the exchange of labile N-H and O-H protons, leading to their disappearance from the ¹H NMR spectrum. This can be a useful diagnostic tool to identify these peaks. Aprotic solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used to observe all protons. DMSO-d₆ is particularly useful for compounds with low solubility or to better resolve hydrogen-bonding protons.[1][5]

Predicted NMR Data for this compound

The following data is predicted for the parent compound, this compound, as its dihydrochloride salt in D₂O, a common analytical form. Protonation of the nitrogen atoms causes a general downfield shift of adjacent proton and carbon signals compared to the free base.[6]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Dihydrochloride

| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | H-2 (methine) | ~ 3.8 - 4.0 | Complex multiplet, coupled to adjacent CH₂ groups. |

| -CH₂NH₂ (exocyclic) | ~ 3.6 - 3.8 | Multiplet, adjacent to stereocenter. | |

| H-3, H-5 (axial/equatorial) | ~ 3.2 - 3.5 | Overlapping complex multiplets from non-equivalent protons. | |

| H-6 (axial/equatorial) | ~ 3.0 - 3.2 | Overlapping complex multiplets. | |

| ¹³C NMR | -CH₂NH₂ (exocyclic) | ~ 60 - 65 | |

| C-2 (methine) | ~ 55 - 60 | ||

| C-3, C-5 | ~ 40 - 45 | ||

| C-6 | ~ 38 - 43 |

Note: Data is predictive and based on analysis of structurally related compounds.[6] Actual shifts are dependent on pH, concentration, and temperature.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of an internal standard for referencing (e.g., DSS for D₂O or TMS for CDCl₃ at δ = 0.00 ppm).[1][6]

-

Instrument Setup:

-

Insert the sample into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and signal resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to a standard range (e.g., 0-12 ppm).

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover all expected signals (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Acquire a significantly larger number of scans than for ¹H NMR due to the low natural abundance of ¹³C.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the ¹H NMR signals to determine the relative proton ratios. For unambiguous assignments, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are essential.[7]

-

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Map

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy.[1] For this compound derivatives, it also provides critical structural information through the analysis of fragmentation patterns.

Expertise in Practice: Ionization and Fragmentation

Causality of Ionization Method: Due to the polar and basic nature of the piperazine and amine functionalities, Electrospray Ionization (ESI) is the preferred method.[8] It is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight.[6][9] For more volatile, less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used, though this is a higher-energy technique that often results in extensive fragmentation and a less abundant or absent molecular ion peak.[1]

Trustworthiness Through Fragmentation Analysis: The fragmentation of the piperazine ring is a well-understood process that provides a self-validating system for structural confirmation. Cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring are common pathways.[9][10] For this compound, characteristic fragmentation would involve:

-

Cleavage of the exocyclic C-C bond to lose the aminomethyl radical (•CH₂NH₂).

-

Ring-opening pathways leading to characteristic fragment ions, such as m/z 56 and 70, which are common for phenylpiperazines.[9]

-

Loss of substituents on the nitrogen atoms.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Notes |

|---|---|---|---|

| Molecular Weight | 115.18 g/mol | - | For the free base C₅H₁₃N₃.[11] |

| Predicted [M+H]⁺ | m/z 116.12 | ESI-MS | The primary ion observed in positive mode ESI. |

| Key Fragment Ions | m/z 85, 70, 56 | MS/MS | Resulting from cleavage of the aminomethyl group and subsequent ring fragmentation. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.[6] A small amount of formic acid can be added to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected protonated molecular ion [M+H]⁺.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID).

-

-

Data Analysis:

-

Identify the m/z value of the [M+H]⁺ ion to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[12]

-

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[13] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.

Expertise in Practice: Interpreting Vibrational Modes

For this compound, the IR spectrum provides a clear fingerprint of its key structural features. The most informative regions are:

-

> 3000 cm⁻¹: This region is dominated by N-H and C-H stretching vibrations. The two secondary amine groups within the piperazine ring and the primary amine of the methanamine substituent will produce distinct N-H stretching bands.

-

2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the ring and side chain appear here.[14]

-

1500-1650 cm⁻¹: N-H bending (scissoring) vibrations are characteristic in this region.

-

1000-1300 cm⁻¹: The C-N stretching vibrations provide signals in this fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3250 - 3400 | N-H Stretch | Primary Amine (-NH₂) & Secondary Amine (>NH)[14][15] |

| 2800 - 3000 | C-H Stretch | Aliphatic (CH, CH₂)[14] |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1490 - 1580 | N-H Bend | Secondary Amine (>NH) |

| 1050 - 1250 | C-N Stretch | Aliphatic Amines |

Note: The spectrum of a dihydrochloride salt will be significantly different, characterized by very broad and strong absorptions from O-H (if hydrated) and N⁺-H stretching vibrations.[6]

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.[6] The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[15]

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups using correlation tables.

An Integrated Spectroscopic Strategy

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below illustrates how these techniques are synergistically applied for authoritative structural confirmation.

Caption: Integrated workflow for structural elucidation.

This integrated approach ensures a self-validating system. The molecular formula from MS must be consistent with the functional groups identified by IR and the detailed connectivity map provided by NMR. Any discrepancy signals an incorrect structural assignment or the presence of an impurity.

Overall Analytical Workflow

The practical application of these techniques follows a logical progression from initial confirmation to detailed characterization.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound compounds is a multi-modal process that requires both technical proficiency and a deep understanding of the underlying chemical principles. By strategically employing NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can move beyond simple data collection to achieve a comprehensive and validated understanding of molecular structure, connectivity, and conformation. This rigorous analytical foundation is paramount for advancing the development of novel therapeutics based on this versatile and important chemical scaffold.

References

- Benchchem.

- Spectral investigation and normal coordinate analysis of piperazine.

- ZHU Na, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021.

- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Steinberg, J., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, 2022.

- Wodtke, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 2018.

- Spectral investigation and normal coordinate analysis of piperazine.

- ¹H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione deriv

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- FTIR spectra of (a) piperazine (b) COP-1.

- Vainiotalo, P., et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed, 2001.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark, 2019.

- 1-(Piperazin-2-yl)methanamine. PubChem, NIH.

- Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).

- Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide. Benchchem.

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

- 130861-85-7|this compound|BLD Pharm. BLD Pharm.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 2005.

- ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Piperazine, 2-methyl-. NIST Chemistry WebBook.

- Piperazine(110-85-0) IR Spectrum. ChemicalBook.

- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.

- Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.

- Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives.

- Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

- GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID.

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Vibrational Spectroscopy (Infrared, IR-Spect.).

- ¹³C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO₂−H₂O System before and after Heating.

- 1-(2-Pyridyl) piperazine - Optional[UV-VIS] - Spectrum. SpectraBase.

- UV-VIS spectra of benzyl- and phenyl deriv

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace, 2019.

- Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar, 2015.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-(Piperazin-2-yl)methanamine | C5H13N3 | CID 21800541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

The Synthesis and Characterization of Novel Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced aqueous solubility and oral bioavailability.[4][5][6][7] This versatile scaffold is a privileged structure found in a multitude of FDA-approved drugs, spanning therapeutic areas from antipsychotics and antidepressants to anticancer and antihistaminic agents.[1][8] The amenability of the piperazine nucleus to substitution on its nitrogen atoms allows for the facile generation of diverse chemical libraries, making it an attractive starting point for the development of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the synthesis and characterization of novel piperazine derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Strategic Importance of the Piperazine Moiety in Drug Design

The prevalence of the piperazine scaffold in successful pharmaceuticals is not coincidental. The two opposing nitrogen atoms offer a unique combination of properties that medicinal chemists can exploit to fine-tune a drug candidate's characteristics.[4][5]

-

Modulation of Physicochemical Properties: The basicity of the nitrogen atoms (pKa values typically around 5.3 and 9.7) allows for salt formation, which can significantly improve a compound's solubility and crystalline properties.[9] This is a critical consideration for formulation and bioavailability.

-

Pharmacophore Scaffolding: The piperazine ring acts as a rigid linker between different pharmacophoric elements, orienting them in a specific spatial arrangement to optimize interactions with biological targets.[2]

-

Metabolic Stability: The heterocyclic nature of the piperazine ring can influence a compound's metabolic profile, sometimes offering advantages over more labile linear linkers.

-

Versatile Synthetic Handle: The nucleophilicity of the nitrogen atoms provides a straightforward handle for chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

Synthetic Strategies for Novel Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: functionalization of a pre-existing piperazine ring and the de novo construction of the heterocyclic core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

N-Functionalization of the Piperazine Core

This is the most common and direct approach for generating libraries of piperazine derivatives. The differential reactivity of the two nitrogen atoms in monosubstituted piperazines allows for selective functionalization.

Nucleophilic substitution reactions are a mainstay for introducing alkyl and aryl groups onto the piperazine nitrogens.

-

N-Alkylation: This is typically achieved by reacting a piperazine with an alkyl halide or sulfonate.[10] Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation.[10]

-

N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming N-aryl bonds under relatively mild conditions.[11] This has largely superseded older, harsher methods.

Amide and sulfonamide linkages are prevalent in many drug molecules. These are readily formed by reacting a piperazine with an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Experimental Protocol: General Procedure for N-Arylation of Piperazine (Buchwald-Hartwig Amination)

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol).

-

Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

De Novo Synthesis of the Piperazine Ring

In cases where specific substitutions on the carbon backbone of the piperazine ring are required, a de novo synthesis is necessary.

A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[12][13][14] This approach allows for the introduction of substituents on the aryl ring prior to the formation of the piperazine core. Another strategy involves the reductive cyclization of dipeptides to form diketopiperazines, which can then be further reduced to the corresponding piperazines.[15]

Experimental Protocol: Synthesis of an N-Arylpiperazine via Cyclization

-

Intermediate Formation: A substituted aniline is reacted with two equivalents of an activated two-carbon electrophile, such as 2-chloroacetyl chloride, to form a bis-amide intermediate.

-

Reduction: The amide carbonyls are then reduced to methylenes using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a bis(2-chloroethyl)amine derivative.

-

Cyclization: Intramolecular cyclization is induced by heating, often in the presence of a base, to form the piperazine ring.

-

Purification: The resulting N-arylpiperazine is purified using standard techniques such as crystallization or chromatography.

Modern Synthetic Technologies

To accelerate the drug discovery process, modern synthetic technologies are increasingly being employed.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve product yields by providing rapid and uniform heating.[15][16][17][18] This has proven particularly effective for both N-functionalization and cyclization reactions.[15][16]

-

Flow Chemistry: The use of continuous flow reactors offers several advantages, including improved safety, scalability, and the ability to perform reactions under high pressure and temperature.[19]

-

Solid-Phase Synthesis: Attaching the piperazine core to a solid support allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step.[17] This is particularly useful for the rapid generation of compound libraries.

Comprehensive Characterization of Novel Piperazine Derivatives

The unambiguous characterization of newly synthesized compounds is a critical aspect of drug discovery, ensuring their identity, purity, and stability.[20] A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules.[21]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For piperazine derivatives, the signals for the methylene protons on the ring typically appear as a complex multiplet in the range of 2.5-4.0 ppm.[19][21]

-

¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The piperazine ring carbons typically resonate in the range of 40-60 ppm.[19][21][22]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[23][24][25] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule.[22][26] For example, the presence of an amide group will show a characteristic C=O stretch around 1650 cm⁻¹.[22]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[21]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[21]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans should be sufficient to achieve a good signal-to-noise ratio.[21]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[21]

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard.[21]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of synthesized compounds and for their purification.[20][24]

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for the separation, identification, and quantification of compounds.[20] Due to the basic nature of piperazines, peak tailing can be an issue on standard silica-based columns.[9][27] This can often be mitigated by adding a basic modifier, such as triethylamine (TEA), to the mobile phase.[27]

-

Column Chromatography: This is the primary method for the purification of synthesized compounds on a laboratory scale.[27] As with HPLC, the use of a basic modifier in the eluent can improve the separation of piperazine derivatives on silica gel.[27]

Quantitative Data Summary: Characterization of a Hypothetical Novel Piperazine Derivative

| Analytical Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.20-6.80 (m, 4H), 3.85 (t, 4H), 3.05 (t, 4H), 2.50 (s, 3H) | Aromatic, piperazine, and methyl protons consistent with proposed structure. |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 150.2, 129.5, 120.1, 116.3, 55.4, 49.1, 21.5 | Aromatic, piperazine, and methyl carbons consistent with proposed structure. |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 207.1546 | Found: 207.1548 |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | 3050, 2940, 1600, 1510 | Aromatic C-H, Aliphatic C-H, Aromatic C=C stretches. |

| HPLC | Purity | >98% (at 254 nm) | Compound is of high purity. |

Visualization of Synthetic and Characterization Workflows

Visualizing the logical flow of synthesis and characterization is crucial for planning and executing research efficiently.

Caption: A generalized workflow for the synthesis and purification of novel piperazine derivatives.

Caption: The logical flow for the comprehensive characterization of a synthesized piperazine derivative.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel therapeutic agents. A thorough understanding of the various synthetic methodologies, from classical N-functionalization to modern microwave-assisted and flow chemistry techniques, is essential for the efficient exploration of this chemical space. Equally important is the rigorous characterization of the synthesized derivatives using a combination of spectroscopic and chromatographic methods to ensure their structural integrity and purity. This guide has provided a comprehensive overview of these key aspects, offering both the theoretical underpinnings and practical, field-tested protocols to aid researchers in their quest for the next generation of piperazine-based medicines.

References

- Kant, R., & Maji, S. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).

- (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6).

- (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

- (n.d.). The medicinal chemistry of piperazines: A review. Scilit.

- (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.

- (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.

- Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.

- (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.

- (n.d.). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.

- (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate.

- (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

- (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives. Benchchem.

- Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915–922.

- (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

- (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

- (n.d.). Evolving pharmaceutical analysis: Techniques, quality, safety. Allied Academies.

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.

- Laturwale, S. K. J. S., & Kamble, P. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.

- (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

- (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.

- (n.d.). Recent Trends in Pharmaceutical Analytical Chemistry. PubMed Central.

- (n.d.). Analytical Methods. Pacific BioLabs.

- (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.

- (2025, August 7). Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating | Request PDF. ResearchGate.

- (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- (2025, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate.

- Rasheed, A. M., Shetty, K. K., Roy, L. D., & Kumar, J. (2024, August 1). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers.

- Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018, September 22). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- (n.d.). Piperazine synthesis. Organic Chemistry Portal.

- (n.d.). Recovery and purification of piperazine. Google Patents.

- (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate.

- (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.

- (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. alliedacademies.org [alliedacademies.org]

- 25. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 26. scispace.com [scispace.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Investigating the Sigma-1 Receptor Affinity of Piperazin-2-ylmethanol Derivatives: A Guide to Structure-Activity Relationship and In Vitro Characterization

An In-Depth Technical Guide for Researchers

The Sigma-1 Receptor: A Unique Therapeutic Target

Initially misidentified as an opioid receptor subtype, the sigma-1 (σ₁) receptor is now understood to be a unique, non-opioid intracellular chaperone protein.[1] Primarily located at the endoplasmic reticulum (ER), particularly in a cellular domain known as the mitochondria-associated ER membrane (MAM), the σ₁ receptor plays a crucial role in regulating a variety of cellular functions.[2] It modulates intracellular Ca²⁺ signaling, ion channel activity, and cell survival pathways.[2][3]

Due to their significant involvement in higher cognitive functions and motor control, σ₁ receptors have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders.[4] These include neuropsychiatric conditions like schizophrenia and depression, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][5] The development of selective σ₁ receptor ligands is therefore an area of intense research, aimed at creating novel therapeutics with improved efficacy and side-effect profiles.[6]

The Piperazin-2-ylmethanol Scaffold: A Privileged Chiral Backbone

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs.[7] The (piperazin-2-yl)methanol derivative is particularly compelling as it introduces a chiral center, allowing for stereospecific interactions with biological targets.[7] Research has consistently shown that the stereochemistry at the 2-position of the piperazine ring is critical for high-affinity binding to the σ₁ receptor. Specifically, derivatives synthesized from the proteinogenic amino acid (S)-serine, which results in the (S)-configuration at the chiral center, exhibit significantly higher affinity.[8]

The foundational pharmacophore for high-affinity σ₁ ligands generally consists of a protonatable amine (provided by the piperazine ring) flanked by two hydrophobic regions.[9] The (S)-(piperazin-2-yl)methanol core provides the basic amine and a primary hydrophobic element, while the substituent at the N-4 position of the piperazine ring is crucial for fulfilling the requirements of the second hydrophobic binding pocket.

Caption: Core structural elements of piperazin-2-ylmethanol derivatives governing σ₁ receptor affinity.

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the N-4 substituent on the (S)-(piperazin-2-yl)methanol scaffold has yielded clear and actionable insights for rational drug design. The causal relationship between chemical structure and binding affinity is rooted in how well the ligand complements the binding pocket of the σ₁ receptor.

Key Determinants of High Affinity:

-

Aromaticity is Crucial: An additional phenyl residue in the N-4 substituent is highly favorable for σ₁ receptor affinity.[8] Replacing a simple alkyl chain with a benzyl or phenethyl group dramatically increases binding. This is because the aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the receptor's binding site.

-

Para-Substitution Enhances Binding: Modifying the para-position of the N-4 benzyl ring has a profound impact on affinity.

-

Electron-Donating Groups: The introduction of an electron-donating and lipophilic group, such as a methoxy group, significantly boosts affinity. The p-methoxybenzyl substituted derivative (3d in the table below) exhibits the highest affinity in its series, with a Kᵢ value of 12.4 nM.[7][8] This suggests the presence of a specific sub-pocket that favorably accommodates such groups.

-

Electron-Withdrawing Groups: Halogen substitutions (e.g., fluoro and chloro) at the para-position also increase affinity compared to the unsubstituted benzyl group, though to a lesser extent than the methoxy group.[7]

-

-

High Selectivity: A major advantage of this chemical class is its high selectivity for the σ₁ receptor over the σ₂ subtype. Most of the high-affinity σ₁ ligands show negligible affinity for σ₂ receptors (Kᵢ > 10,000 nM).[7]

Quantitative Data Summary

The following table summarizes the SAR for a series of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives, highlighting the impact of N-4 substitution on σ₁ and σ₂ receptor binding affinity.[7]

| Compound ID | N-4 Substituent | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |

| 3a | Benzyl | 158 ± 21 | > 10,000 |

| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |

| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |

| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |

| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |

| 3f | Phenethyl | 210 ± 30 | > 10,000 |

Data extracted from Bedürftig, S., & Wünsch, B. (2004).[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay for σ₁ Receptor Affinity

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This detailed methodology for a competitive binding assay includes the necessary controls and data analysis steps to reliably determine the inhibitory constant (Kᵢ) of a test compound.

Principle

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the σ₁ receptor. We utilize [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[10][11] By incubating receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve is generated. From this curve, the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined, which is then used to calculate the Kᵢ.

Workflow Diagram

Caption: Step-by-step workflow for the σ₁ receptor competitive binding assay.

Methodology

A. Materials and Reagents

-

Tissue Source: Guinea pig liver, a rich source of σ₁ receptors.[10]

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Ligand: Haloperidol (10 µM final concentration).[10][12]

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12]

-

-

Test Compounds: Piperazin-2-ylmethanol derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.

B. Membrane Preparation

-

Homogenize fresh or frozen guinea pig liver in ~20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

-

Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use. On the day of the assay, thaw and dilute to the desired final concentration (e.g., 0.2 mg/mL).[12]

C. Binding Assay Protocol

-

Set up the assay in a 96-well plate. For each test compound, prepare wells for a multi-point concentration curve (typically 8-10 concentrations).

-

Total Binding Wells: Add 50 µL Assay Buffer, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 1-2 nM).[12]

-

Non-Specific Binding (NSB) Wells: Add 50 µL haloperidol (to a final concentration of 10 µM), 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine. These wells define the level of binding that is not receptor-specific.

-

Competition Wells: Add 50 µL of the serially diluted test compound, 150 µL membrane preparation, and 50 µL [³H]-(+)-pentazocine.

-

Incubate the plate with gentle agitation for 90-120 minutes at 37°C to reach equilibrium.[10]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

D. Data Analysis (Self-Validation)

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm). The specific binding should represent a high percentage (>80%) of the total binding for the assay to be considered valid.[12]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

-

Conclusion and Future Directions

The (S)-piperazin-2-ylmethanol scaffold is a highly effective framework for developing potent and selective σ₁ receptor ligands. The structure-activity relationship is well-defined, with high affinity being driven by the presence of an N-4 benzyl substituent, particularly one bearing an electron-donating group in the para position. The p-methoxybenzyl derivative stands out as a lead compound with nanomolar affinity and excellent selectivity.

The robust and self-validating radioligand binding assay detailed herein provides a reliable method for characterizing the affinity of novel derivatives. Future research can leverage this foundational knowledge to explore other substitutions on the aromatic ring or modifications to the linker between the piperazine and the aromatic moiety to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of therapeutics targeting the sigma-1 receptor.

References

-

Title: The therapeutic potential of sigma (σ) receptors for the treatment of central nervous system diseases: evaluation of the evidence. Source: Current Pharmaceutical Design, 2012. URL: [Link]

-

Title: Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Source: Journal of Chemical Information and Modeling, 2024. URL: [Link]

-

Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Source: Frontiers in Pharmacology, 2019. URL: [Link]

-

Title: Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Source: Methods in Molecular Biology, 2017. URL: [Link]

-

Title: Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Source: Molecular Pharmacology, 2005. URL: [Link]

-

Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Source: Frontiers in Pharmacology, 2019. URL: [Link]

-

Title: Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Source: Current Pharmaceutical Design, 2006. URL: [Link]

-

Title: Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Source: Bioorganic & Medicinal Chemistry, 2004. URL: [Link]

-

Title: Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. Source: CNS Drugs, 2004. URL: [Link]

-

Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Source: Current Neuropharmacology, 2008. URL: [Link]

-

Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Source: PubMed Central (PMC), NIH. URL: [Link]

-

Title: SIGMA RECEPTOR BINDING ASSAYS. Source: PubMed Central (PMC), NIH. URL: [Link]

-

Title: Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Source: Nuclear Medicine and Biology, 2014. URL: [Link]

-

Title: Sigma Receptor Binding Assays. Source: Current Protocols in Pharmacology, 2015. URL: [Link]

-

Title: Characterization of pulmonary sigma receptors by radioligand binding. Source: PubMed Central (PMC), NIH. URL: [Link]

-

Title: Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

Sources

- 1. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic potential of sigma (σ) receptors for the treatment of central nervous system diseases: evaluation of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]